Enadoline hydrochloride
Overview
Description
Enadoline hydrochloride is a highly selective κ-opioid receptor agonist. It was initially developed by Pfizer Inc. for its potential analgesic properties. due to dose-limiting side effects such as dysphoria, its development was discontinued . This compound has been studied for its potential in treating conditions like comatose head injury or stroke, where its side effects might be less significant .
Preparation Methods
The synthesis of enadoline hydrochloride involves several steps. The key intermediate, 1-[8-methylamino-1-oxaspiro[4.5]dec-7-yl]pyrrolidine, is prepared from 1,4-cyclohexadione through condensation, spirocyclization, reduction, and epoxidation. The epoxy ring is then opened with methylamine to give a mixture of aminoethanols, followed by ring closure and cleavage. This intermediate is then acylated with 4-benzofuranacetic acid in the presence of a coupling agent like CDI to form enadoline .
Chemical Reactions Analysis
Enadoline hydrochloride undergoes various chemical reactions, including:
Oxidation: Enadoline can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced using common reducing agents, resulting in the formation of reduced derivatives.
Scientific Research Applications
Enadoline hydrochloride has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a reference compound in studies involving κ-opioid receptors.
Biology: It is used to study the effects of κ-opioid receptor activation on various biological processes.
Mechanism of Action
Enadoline hydrochloride exerts its effects by selectively binding to and activating κ-opioid receptors. This activation leads to a cascade of intracellular events that result in the modulation of pain perception, sedation, and other physiological responses. The molecular targets involved include the κ-opioid receptors, which are G-protein-coupled receptors that inhibit adenylate cyclase activity, leading to decreased cyclic AMP levels and subsequent physiological effects .
Comparison with Similar Compounds
Enadoline hydrochloride is compared with other κ-opioid receptor agonists such as butorphanol and hydromorphone. While butorphanol is a mixed μ/κ agonist and hydromorphone is a μ agonist, this compound is highly selective for κ-opioid receptors. This selectivity makes enadoline unique in its ability to produce specific κ-opioid receptor-mediated effects without significant μ-opioid receptor activation . Other similar compounds include U-69,593, U-50,488, and U-77891, which also act as κ-opioid receptor agonists .
Biological Activity
Enadoline hydrochloride, a highly selective κ-opioid receptor agonist, has garnered attention for its unique pharmacological properties and potential therapeutic applications. This article explores the biological activity of enadoline through various studies, highlighting its effects, mechanisms, and implications in pain management and neuroprotection.
Overview of this compound
- Chemical Structure : Enadoline (CI-977) is characterized by the molecular formula and a molar mass of 396.53 g/mol.
- Mechanism of Action : It primarily acts on the kappa opioid receptors (KOR), which are involved in modulating pain, mood, and stress responses.
Effects on Sedation and Psychological Responses
In a study comparing enadoline to other opioids like butorphanol and hydromorphone, it was found that enadoline significantly increased sedation, confusion, dizziness, and produced visual distortions along with feelings of depersonalization. The highest doses (160 µg/70 kg) were associated with psychotomimetic effects, indicating a potential for adverse psychological outcomes at elevated doses .
Pain Management Efficacy
Enadoline has shown promise in reducing hyperalgesia across various pain models:
- Postoperative Pain : Demonstrated efficacy in alleviating pain following surgical procedures.
- Inflammatory Pain : Effective in models simulating inflammatory conditions.
- Neuropathic Pain : Exhibited significant analgesic properties in neuropathic pain models .
Neuroprotective Properties
Research has indicated that enadoline may offer neuroprotective benefits. A study conducted on rat models of focal cerebral ischemia revealed that enadoline could mitigate neuronal damage during acute ischemic events. This suggests potential applications in treating conditions like stroke or traumatic brain injury .
Safety Profile and Adverse Effects
While enadoline's analgesic properties are notable, its safety profile raises concerns:
- Psychotropic Effects : High doses can lead to dysphoria and other psychotropic effects, which limit its clinical utility as a standard analgesic .
- Cardiovascular Risks : Some studies have reported cardiovascular effects associated with kappa agonists, including instances of nonsustained ventricular tachycardia in clinical trials .
Comparative Analysis with Other Opioids
The following table summarizes the key pharmacological differences between enadoline and other opioid agonists:
Compound | Type | Potency (relative to morphine) | Major Effects | Side Effects |
---|---|---|---|---|
Enadoline | Kappa Agonist | 25 times more potent | Analgesia, sedation, visual distortions | Dysphoria, psychosis |
Butorphanol | Mixed Agonist | 5 times more potent | Analgesia similar to mu agonists | Sedation |
Hydromorphone | Mu Agonist | 7 times more potent | Euphoria, respiratory depression | Respiratory depression |
Case Studies
- Clinical Trials : In a double-blind placebo-controlled trial assessing safety, subjects receiving enadoline reported significant sedation but also experienced adverse psychological effects. This highlights the need for careful dose management when considering enadoline for therapeutic use .
- Animal Studies : Various animal studies have demonstrated enadoline's ability to reduce pain responses effectively while also noting the potential for adverse effects such as increased anxiety-like behaviors at higher doses .
Properties
CAS No. |
124439-07-2 |
---|---|
Molecular Formula |
C24H33ClN2O3 |
Molecular Weight |
433.0 g/mol |
IUPAC Name |
2-(1-benzofuran-4-yl)-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C24H32N2O3.ClH/c1-25(23(27)16-18-6-4-7-22-19(18)9-15-28-22)20-8-11-24(10-5-14-29-24)17-21(20)26-12-2-3-13-26;/h4,6-7,9,15,20-21H,2-3,5,8,10-14,16-17H2,1H3;1H/t20-,21-,24-;/m0./s1 |
InChI Key |
ZVVAINSYJGRDTR-TYLGTTGKSA-N |
SMILES |
CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=C5C=COC5=CC=C4.Cl |
Isomeric SMILES |
CN([C@H]1CC[C@@]2(CCCO2)C[C@@H]1N3CCCC3)C(=O)CC4=C5C=COC5=CC=C4.Cl |
Canonical SMILES |
CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=C5C=COC5=CC=C4.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CAM 569 CAM 570 CAM-569 CAM-570 CI 977 CI-977 enadoline enadoline hydrochloride, (5R-(5alpha,7alpha,8beta)) enadoline, (5alpha,7alpha,8beta)-(+-)-isomer enadoline, (5alpha,7alpha,8beta)-(-)-isomer N-methyl-N-(7-(1-pyrolidinyl)-1-oxaspiro(4,5)dec-8-yl)-4-benzofuranacetamide PD 129289 PD 129290 PD-129289 PD-129290 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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